2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 239.7 g/mol. It is classified as an organic compound, specifically a sulfonamide derivative, which is characterized by the presence of a sulfonyl group attached to an amine. This compound is part of a broader category of sulfonamides that are significant in medicinal chemistry due to their diverse biological activities.
The compound is cataloged in various chemical databases and resources, including American Elements and PubChem, where it is identified with the PubChem CID of 54593224 and the MDL number MFCD18838863 . It falls under the classification of sulfonamide compounds, which are known for their applications in pharmaceuticals, particularly as antibiotics and anti-inflammatory agents.
The synthesis of 2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride typically involves several steps that utilize starting materials such as 2-fluorobenzenesulfonyl chloride. The general synthetic route may include:
The synthesis can be optimized through various conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of 2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride can be represented using different notations:
C1=CC=C(C(=C1)F)S(=O)(=O)CCN.Cl
JQYZATBPTDHCMF-UHFFFAOYSA-N
The structure features a fluorobenzene moiety connected via a sulfonyl group to an ethylamine chain, with a chloride ion associated with the amine group .
2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride participates in various chemical reactions typical for sulfonamides:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.
The mechanism of action for compounds like 2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride often involves inhibition of specific enzymes or receptors in biological systems. For instance, sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibiotics .
The physical properties of 2-(2-Fluorobenzenesulfinyl)ethan-1-amine hydrochloride include:
Chemical properties include:
This compound has significant applications in medicinal chemistry as a potential therapeutic agent. Its structural characteristics allow it to be explored as:
Research continues into optimizing its efficacy and expanding its applications within pharmaceutical contexts .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3